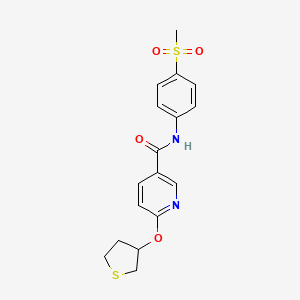
N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a tetrahydrothiophene group, a methylsulfonyl group, and a nicotinamide group . Tetrahydrothiophene is a sulfur-containing heterocycle . Methylsulfonyl is a sulfonyl group with a methyl substituent . Nicotinamide is a form of vitamin B3 and is part of the coenzyme NAD (Nicotinamide Adenine Dinucleotide) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely have regions of polarity due to the presence of the sulfonyl and amide groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The tetrahydrothiophene group might undergo reactions at the sulfur atom, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It might have a certain solubility profile, melting point, and boiling point .Scientific Research Applications
Nicotinamide and Neurological Research
Nicotinamide, a form of vitamin B3, has been investigated for its potential neuroprotective effects. Research exploring nicotinamide's capacity to influence N-methylation processes in neurological conditions like Parkinson's disease (PD) shows that PD patients may have altered metabolic pathways for nicotinamide, suggesting a link between nicotinamide metabolism and neurological health (Aoyama et al., 2000)(Aoyama et al., 2000).
Nicotinamide in Metabolic Disorders
Nicotinamide's metabolic effects have been a subject of interest, particularly in the context of obesity and diabetes. A study found serum N(1)-methylnicotinamide levels, a metabolite of nicotinamide, to be positively correlated with obesity and type 2 diabetes mellitus in a Chinese population (Liu et al., 2015)(Liu et al., 2015). This supports the hypothesis that nicotinamide metabolism might play a role in metabolic health.
Nicotinamide and Cancer Research
The role of nicotinamide N-methyltransferase (NNMT) in cancer has also been explored. For instance, overexpression of NNMT in cervical squamous cell carcinoma (SCC) has been associated with advanced disease stages and metastatic lymph nodes, indicating a potential target for therapeutic intervention (Akar et al., 2020)(Akar et al., 2020).
Nicotinamide in Oxidative Stress and Inflammation
Nicotinamide has been linked to the modulation of oxidative stress and inflammation, with implications for conditions such as chronic obstructive pulmonary disease (COPD) and heart failure. For example, a study noted the increased activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase in the myocardium of heart failure patients, suggesting a contribution to oxidative stress (Heymes et al., 2003)(Heymes et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-25(21,22)15-5-3-13(4-6-15)19-17(20)12-2-7-16(18-10-12)23-14-8-9-24-11-14/h2-7,10,14H,8-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJOSTZQMJMOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
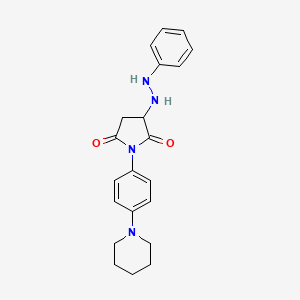

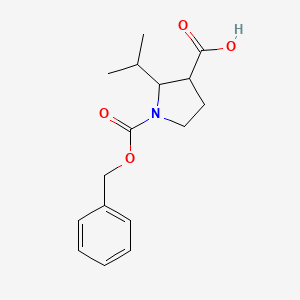
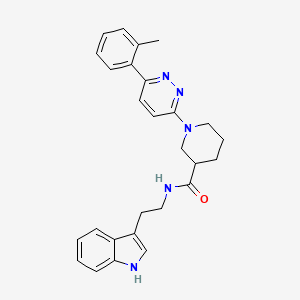
![6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2955434.png)


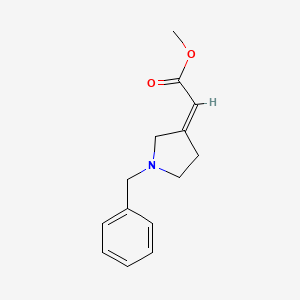

![N-(1-cyano-1,2-dimethylpropyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2955443.png)

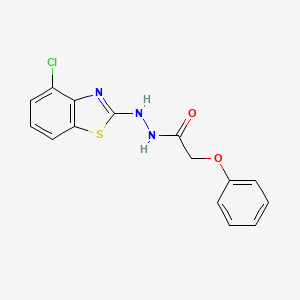

![N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2955450.png)
